2-Amino-4,4-difluorobutan-1-ol hydrochloride - 1803584-18-0

2-Amino-4,4-difluorobutan-1-ol hydrochloride

Catalog Number: EVT-1669319
CAS Number: 1803584-18-0
Molecular Formula: C4H10ClF2NO
Molecular Weight: 161.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Amino Alcohols: Several papers discuss amino alcohols and their derivatives. For example:
    • Paper [] discusses the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives.
    • Paper [] investigates the viscosities of binary and ternary aqueous solutions of 2-amino-2-methylpropan-1-ol, 2-amino-2-methylpropane-1,3-diol, and 2-amino-2-methylpropan-1-ol hydrochloride.
    • Paper [] explores the method of preparing optically pure amino alcohol hydrochloride salts.
  • Fluorinated Compounds: Some papers focus on fluorinated compounds and their properties:
    • Paper [] describes the synthesis and characterization of fluorinated aromatic polyimides derived from a fluorinated diamine.
    • Paper [] presents the preparation of a trifluoromethyl transfer agent.
  • Heterocyclic Compounds: A number of papers investigate heterocyclic compounds, many of which incorporate amino groups and halogens:
    • Paper [] describes the synthesis and crystal structure of cis and trans-2-amino-3-cyano-4-phenyl-1-(4'-methylphenyl)-2-cyclopentene-1-ols.
    • Paper [] reports the synthesis of (S)-2-amino-3-phenyl-propane-1-thiol hydrochloride.
    • Paper [] details the synthesis of a naturally occurring dihydrohomopteridine insect metabolite.
    • Paper [] focuses on the synthesis of adamantane aminoethers with antitubercular potential.
    • Paper [] discusses the synthesis and antiinflammatory and analgesic activity evaluation of some pyrimidine derivatives.

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor. It exhibits potent antiviral effects against HIV-1.

Relevance: Although structurally distinct from 2-Amino-4,4-difluorobutan-1-ol hydrochloride, 873140 is relevant as it is mentioned within the context of other CCR5 antagonists. The paper discusses these antagonists, including 873140, to highlight the potential for sequential use of these drugs to overcome HIV viral resistance. This suggests a common interest in compounds that target the CCR5 receptor, which could motivate further research into the activity of 2-Amino-4,4-difluorobutan-1-ol hydrochloride against this receptor.

(Z)-(4-Bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. It blocks the binding of chemokines to CCR5.

Relevance: Sch-C is considered a related compound to 2-Amino-4,4-difluorobutan-1-ol hydrochloride because it belongs to the same class of CCR5 antagonists as 873140, and the paper discusses the potential for sequential use of such antagonists to combat HIV resistance. This suggests a broader research interest in identifying and developing novel CCR5 antagonists, which could include exploring the activity of 2-Amino-4,4-difluorobutan-1-ol hydrochloride.

4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D is another noncompetitive allosteric antagonist of the CCR5 receptor. It blocks the binding of chemokines to CCR5 and the calcium response associated with CCR5 activation.

Relevance: Similar to Sch-C, Sch-D is a related compound to 2-Amino-4,4-difluorobutan-1-ol hydrochloride due to its classification as a noncompetitive allosteric antagonist of CCR5. The paper's focus on sequential use of different CCR5 antagonists, including Sch-D, for managing HIV infection highlights the potential importance of investigating the activity of 2-Amino-4,4-difluorobutan-1-ol hydrochloride in this context.

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 is a noncompetitive allosteric antagonist of the CCR5 receptor, blocking chemokine binding to CCR5.

Relevance: UK-427,857, like the previously mentioned CCR5 antagonists, is structurally related to 2-Amino-4,4-difluorobutan-1-ol hydrochloride within the context of the research paper discussing the potential of sequential administration of different CCR5 antagonists to counteract HIV resistance. This shared context implies a common research interest in identifying and developing new CCR5 antagonists, which could motivate further investigations into the activity of 2-Amino-4,4-difluorobutan-1-ol hydrochloride.

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is another noncompetitive allosteric antagonist of the CCR5 receptor, known to block the binding of both chemokines and the associated calcium response upon CCR5 activation.

Relevance: TAK779 is grouped together with 2-Amino-4,4-difluorobutan-1-ol hydrochloride within the class of noncompetitive allosteric CCR5 antagonists, which are discussed in the research paper as potential candidates for sequential administration to combat HIV resistance. This shared context suggests a broader research interest in developing novel CCR5 antagonists, including 2-Amino-4,4-difluorobutan-1-ol hydrochloride.

Diosgenin 2-acetamido-2-deoxy-β-D-glucopyranoside (3)

Compound Description: Diosgenin 2-acetamido-2-deoxy-β-D-glucopyranoside is a glucosamine derivative of the phytosteroid diosgenin. It shows antiproliferative and cytotoxic effects in various cancer cell lines, inducing apoptosis more effectively than diosgenin alone.

Relevance: This compound, while not directly related to 2-Amino-4,4-difluorobutan-1-ol hydrochloride, highlights the potential of introducing glucosamine moieties to enhance biological activity. The paper demonstrates that modifying diosgenin with glucosamine significantly improves its apoptotic activity in cancer cells. This suggests a possible strategy for enhancing the biological activity of 2-Amino-4,4-difluorobutan-1-ol hydrochloride through the incorporation of glucosamine or similar modifications.

Diosgenin 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride (4)

Compound Description: Diosgenin 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride, another glucosamine derivative of diosgenin, exhibits antiproliferative, cytotoxic, and apoptotic activities against cancer cell lines. It induces apoptosis even more effectively than diosgenin 2-acetamido-2-deoxy-β-D-glucopyranoside.

Relevance: This compound, similar to compound 3, serves as an example of enhancing biological activity through glucosamine modification. The research demonstrates that adding a glucosamine moiety to diosgenin, specifically in the form of Diosgenin 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride, significantly increases its apoptotic activity in cancer cells. This suggests a possible avenue for exploring the modification of 2-Amino-4,4-difluorobutan-1-ol hydrochloride with glucosamine to potentially enhance its biological activity.

Properties

CAS Number

1803584-18-0

Product Name

2-Amino-4,4-difluorobutan-1-ol hydrochloride

IUPAC Name

2-amino-4,4-difluorobutan-1-ol;hydrochloride

Molecular Formula

C4H10ClF2NO

Molecular Weight

161.58 g/mol

InChI

InChI=1S/C4H9F2NO.ClH/c5-4(6)1-3(7)2-8;/h3-4,8H,1-2,7H2;1H

InChI Key

OCPNZIWTHDTDLY-UHFFFAOYSA-N

SMILES

C(C(CO)N)C(F)F.Cl

Canonical SMILES

C(C(CO)N)C(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.